molecular formula C8H16ClNO4S B13420487 S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride

S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride

Cat. No.: B13420487
M. Wt: 257.74 g/mol
InChI Key: QAASQUQNPKMDDR-RGMNGODLSA-N
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Chemical Reactions Analysis

S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the oxo group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, using reagents like alkyl halides.

The major products formed from these reactions would depend on the specific reagents and conditions used .

Scientific Research Applications

S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride is not well-documented. as a derivative of L-cysteine, it may interact with cysteine-related metabolic pathways and enzymes. The molecular targets and pathways involved would likely include those associated with cysteine metabolism and its role in cellular redox balance .

Comparison with Similar Compounds

Similar compounds to S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride include:

    Carbocisteine: Another expectorant used in respiratory drugs.

    N-Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.

    L-Cysteine: A naturally occurring amino acid involved in protein synthesis and metabolic pathways.

This compound is unique in its specific structural modifications, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

(2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO4S.ClH/c1-5(2)13-7(10)4-14-3-6(9)8(11)12;/h5-6H,3-4,9H2,1-2H3,(H,11,12);1H/t6-;/m0./s1

InChI Key

QAASQUQNPKMDDR-RGMNGODLSA-N

Isomeric SMILES

CC(C)OC(=O)CSC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC(C)OC(=O)CSCC(C(=O)O)N.Cl

Origin of Product

United States

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